molecular formula C10H10N2O2 B2982672 N-(2-oxoindolin-5-yl)acetamide CAS No. 114741-27-4

N-(2-oxoindolin-5-yl)acetamide

Cat. No. B2982672
M. Wt: 190.202
InChI Key: GAPFXVWCGZCQPI-UHFFFAOYSA-N
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Patent
US08765748B2

Procedure details

According to procedure for the synthesis of N-(2-oxoindolin-6-yl)acetamide, except substituting 5-aminoindolin-2-one (50 mg, 0.34 mmol), the title compound was prepared as a beige solid (46 mg, 71%). 1H NMR (400 MHz, CDCl3) δ 7.49 (s, 1H), 7.31 (d, J=7.0 Hz, 1H), 6.83 (d, J=8.0 Hz, 1H), 3.52 (s, 2H), 2.10 (s, 3H).
[Compound]
Name
solid
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6](NC(=O)C)=[CH:7][CH:8]=2)[NH:3]1.NC1C=C2C(=CC=1)[NH:21][C:20](=[O:25])[CH2:19]2>>[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH:21][C:20](=[O:25])[CH3:19])[CH:8]=2)[NH:3]1

Inputs

Step One
Name
solid
Quantity
46 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC2=CC(=CC=C2C1)NC(C)=O
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
NC=1C=C2CC(NC2=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.